1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)-
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Overview
Description
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a selective agonist for delta opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(45)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, isocyanates, and fluorobenzoyl chloride .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving delta opioid receptors, which are targets for pain management and neurological disorders.
Medicine: Potential therapeutic applications include the development of new analgesics and treatments for psychiatric conditions.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- involves its interaction with delta opioid receptors. This compound acts as a selective agonist, binding to the orthosteric site of the receptor. This binding triggers a cascade of intracellular signaling events, leading to the activation of G-protein coupled pathways and subsequent physiological effects, such as analgesia .
Comparison with Similar Compounds
Similar Compounds
BW373U86: Another delta opioid receptor agonist with a different chemotype.
Uniqueness
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-diisopropyl-8-(3-(p-fluorobenzoyl)propyl)- is unique due to its specific spirocyclic structure and the presence of the p-fluorobenzoyl group. These features contribute to its selective binding to delta opioid receptors and its distinct pharmacological properties .
Properties
CAS No. |
102395-35-7 |
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Molecular Formula |
C23H32FN3O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3-di(propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C23H32FN3O3/c1-16(2)26-21(29)23(27(17(3)4)22(26)30)11-14-25(15-12-23)13-5-6-20(28)18-7-9-19(24)10-8-18/h7-10,16-17H,5-6,11-15H2,1-4H3 |
InChI Key |
SQXQLBHZKGQUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C(C)C |
Origin of Product |
United States |
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